4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride

Catalog No.
S2701406
CAS No.
2225142-16-3
M.F
C9H9ClFN
M. Wt
185.63
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride

CAS Number

2225142-16-3

Product Name

4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride

IUPAC Name

4-fluoro-N-prop-2-ynylaniline;hydrochloride

Molecular Formula

C9H9ClFN

Molecular Weight

185.63

InChI

InChI=1S/C9H8FN.ClH/c1-2-7-11-9-5-3-8(10)4-6-9;/h1,3-6,11H,7H2;1H

InChI Key

FSSJBUCDBQMGMY-UHFFFAOYSA-N

SMILES

C#CCNC1=CC=C(C=C1)F.Cl

solubility

not available

Antiviral Research

Scientific Field: Pharmacology and Medicinal Chemistry Summary of Application: Indole derivatives, which include compounds similar to 4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride, have shown potential in antiviral research. These compounds are synthesized and tested for their efficacy against various RNA and DNA viruses. Methods of Application:

Radiopharmaceutical Synthesis

Scientific Field: Nuclear Medicine and Radiopharmacy Summary of Application: This compound is utilized as a building block in the synthesis of radiopharmaceuticals, which are crucial for PET imaging. Methods of Application:

Organic Synthesis

Scientific Field: Organic Chemistry Summary of Application: The compound serves as an intermediate in organic synthesis, contributing to the development of various chemical entities. Methods of Application:

Biological Potential Exploration

Scientific Field: Pharmacology and Biochemistry Summary of Application: Indole derivatives, including this compound, are explored for their broad biological potential. Methods of Application:

Chemical Analysis

Scientific Field: Analytical Chemistry Summary of Application: Utilized in analytical methods such as NMR, HPLC, LC-MS, and UPLC for chemical analysis and quality control. Methods of Application:

4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride is an organic compound characterized by the molecular formula C9H9ClFN and a molecular weight of 185.63 g/mol. It features a fluoro group at the para position of the aniline moiety, which is linked to a prop-2-yn-1-yl side chain. This compound is primarily utilized in scientific research due to its versatile chemical properties and potential applications in various fields, including organic synthesis, medicinal chemistry, and pharmacology.

  • Substitution Reactions: The fluoro group can be substituted by various nucleophiles under suitable conditions.
  • Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to yield corresponding carbonyl compounds.
  • Reduction Reactions: The aniline component can be reduced to form amines.

Common Reagents and Conditions

Reaction TypeCommon ReagentsConditions
SubstitutionSodium methoxide, potassium tert-butoxidePolar aprotic solvents
OxidationPotassium permanganate, chromium trioxideAcidic or neutral conditions
ReductionLithium aluminum hydride, sodium borohydrideAnhydrous conditions

These reactions facilitate the transformation of 4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride into various useful derivatives for further applications in research and industry .

The synthesis of 4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-fluoroaniline and propargyl bromide.
  • Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) under reflux conditions.
  • Formation of Hydrochloride Salt: After the initial reaction, the product is treated with hydrochloric acid to form the hydrochloride salt.

This method can be scaled for industrial production by optimizing reaction conditions for yield and purity using continuous flow reactors and automated systems .

4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride finds diverse applications across various fields:

  • Organic Chemistry: Serves as an intermediate in the synthesis of complex organic molecules.
  • Pharmacology: Used in the development of potential therapeutic agents.
  • Radiopharmacy: Acts as a building block for synthesizing radiopharmaceuticals crucial for positron emission tomography (PET) imaging.
  • Analytical Chemistry: Employed in methods such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS) for chemical analysis .

Several compounds share structural similarities with 4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride:

Compound NameStructural Differences
4-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochlorideContains an additional oxygen atom in the prop chain
N-(prop-2-yn-1-yl)-4-fluoroanilineLacks the hydrochloride salt form
3-Fluoro-N-(prop-2-yn-1-yl)anilineFluorine at the meta position instead of para

Uniqueness

The uniqueness of 4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride lies in its specific combination of functional groups, which imparts distinct reactivity and binding properties. This makes it particularly valuable as an intermediate in synthetic chemistry and for potential therapeutic applications.

Evolution of Aromatic Amines as Synthetic Building Blocks

Aromatic amines, including aniline derivatives, have been pivotal in organic synthesis since the 19th century. The discovery of aniline in 1826 and its isolation from coal tar laid the groundwork for synthetic dyes, pharmaceuticals, and polymers. Early derivatives like p-aminocinnamaldehydes and substituted anilines demonstrated the class’s versatility in forming Schiff bases, heterocycles, and extended π-systems. The term “aniline dye” emerged from coal tar-derived intermediates, underscoring their industrial significance.

Modern Applications of Fluorinated and Propargylated Derivatives

The integration of fluorine and propargyl groups into aromatic amines represents a contemporary advancement. Fluorine’s high electronegativity enhances metabolic stability and bioavailability in drug candidates, while the propargyl group enables click chemistry, cycloadditions, and metal-catalyzed cross-couplings. These modifications address challenges in traditional aromatic amines, such as poor solubility and limited reactivity, positioning 4-fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride as a modern successor to classical intermediates.

Nucleophilic Substitution Routes Using Propargyl Bromide

The synthesis of 4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride primarily relies on nucleophilic substitution mechanisms involving propargyl bromide as the alkylating agent [4]. This approach represents the most direct and efficient route for introducing the propargyl functional group onto the 4-fluoroaniline scaffold [15]. The reaction proceeds through a bimolecular nucleophilic substitution pathway, where the aniline nitrogen acts as the nucleophile attacking the electrophilic carbon center of propargyl bromide [8].

The mechanistic pathway involves a backside attack by the lone pair electrons of the aniline nitrogen on the propargyl bromide carbon, resulting in simultaneous carbon-nitrogen bond formation and carbon-bromine bond cleavage [7]. This concerted mechanism ensures complete inversion of configuration at the reaction center, though stereochemical considerations are minimal for primary alkyl halides like propargyl bromide [14].

Base-Mediated Alkylation of 4-Fluoroaniline Precursors

Base-mediated alkylation represents the cornerstone methodology for synthesizing 4-Fluoro-N-(prop-2-yn-1-yl)aniline [22]. The process requires careful selection of appropriate bases to facilitate deprotonation of the aniline nitrogen while maintaining reaction selectivity [24]. Potassium carbonate emerges as the preferred base due to its ability to generate sufficient nucleophilicity without causing excessive side reactions [26].

The reaction mechanism involves initial deprotonation of the 4-fluoroaniline by the base, forming an anionic nitrogen nucleophile [20]. This activated species subsequently attacks the propargyl bromide electrophile in a classical nucleophilic substitution reaction [16]. The presence of the electron-withdrawing fluorine substituent enhances the acidity of the aniline proton, facilitating base-mediated deprotonation [18].

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Side Products
Potassium carbonateDMF801288Minimal
Sodium hydrideTHF25267Moderate
KHMDSTHF-78455Low
TriethylamineMeCN651645High
Cesium carbonateMeCN802435Moderate

Sodium hydride provides excellent reactivity at room temperature, achieving 67% yield within 2 hours [24]. However, the formation of moderate amounts of side products necessitates careful reaction monitoring and purification procedures [25]. Potassium hexamethyldisilazide operates effectively at low temperatures, offering enhanced selectivity but reduced overall yield [20].

Solvent Optimization in SN2 Reactions (e.g., Acetone vs. DMF)

Solvent selection profoundly influences the efficiency and selectivity of nucleophilic substitution reactions in the synthesis of 4-Fluoro-N-(prop-2-yn-1-yl)aniline [11] [29]. Polar aprotic solvents demonstrate superior performance compared to their protic counterparts due to their ability to stabilize the transition state without strongly solvating the nucleophile [8].

Dimethylformamide exhibits exceptional performance as the reaction medium, providing 95% conversion with high selectivity [11]. The high dielectric constant of dimethylformamide effectively stabilizes the charged transition state while maintaining nucleophile reactivity [29]. Dimethyl sulfoxide offers slightly enhanced reaction rates due to its higher polarity, achieving 98% conversion under optimized conditions [11].

SolventDielectric ConstantReaction Rate (relative)Conversion (%)Selectivity
DMF36.71.0095High
DMSO46.71.1598High
Acetone20.70.6575Moderate
THF7.60.4560Low
Toluene2.40.2035Very Low
MeCN37.50.8085High

Acetone provides moderate performance with 75% conversion, representing a compromise between reaction efficiency and solvent convenience [29]. The lower dielectric constant of acetone results in reduced stabilization of the transition state, necessitating elevated temperatures or extended reaction times [11]. Tetrahydrofuran demonstrates limited effectiveness due to insufficient polarity for optimal transition state stabilization [8].

Salt Formation Mechanisms for Hydrochloride Derivative Stabilization

The formation of the hydrochloride salt represents a crucial step in stabilizing and isolating 4-Fluoro-N-(prop-2-yn-1-yl)aniline [17]. The salt formation mechanism involves a classical acid-base reaction between the tertiary amine nitrogen and hydrochloric acid [25]. This process converts the free base into a more stable, crystalline hydrochloride salt with improved handling properties [30].

The mechanism proceeds through protonation of the lone pair electrons on the aniline nitrogen by hydrochloric acid [17]. The resulting ammonium cation forms an ionic bond with the chloride anion, creating a stable salt structure [25]. The electron-withdrawing fluorine substituent reduces the basicity of the aniline nitrogen, requiring careful control of reaction conditions to ensure complete salt formation .

HCl SourceSolventTemperature (°C)Precipitation Yield (%)Crystal Quality
Gaseous HClToluene095Excellent
Conc. HCl (aq)Water2585Good
HCl in etherDiethyl ether-1092Excellent
HCl in isopropanolIsopropanol2588Good
Acetyl chlorideTHF090Very Good

Gaseous hydrochloric acid in toluene provides optimal results, achieving 95% precipitation yield with excellent crystal quality [5]. The anhydrous conditions prevent hydrolysis reactions and ensure pure salt formation [30]. Ethereal hydrochloric acid solutions offer comparable performance while providing easier handling and storage advantages [17].

The crystallization process involves nucleation and growth mechanisms that determine final crystal morphology and purity [25]. Lower temperatures generally favor formation of higher quality crystals with improved filtration characteristics [30]. The choice of precipitation solvent significantly influences crystal habit and subsequent processing requirements [5].

Comparative Analysis of Yield Optimization Strategies

Yield optimization in the synthesis of 4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride requires systematic evaluation of multiple reaction parameters [34]. The comparative analysis reveals significant interdependencies between reaction conditions and product formation efficiency [38]. Temperature control emerges as the most critical factor, with optimal yields achieved at 80°C under reflux conditions [34].

Reaction time optimization demonstrates a plateau effect, where yields reach maximum values within 12 hours and show minimal improvement with extended reaction periods [33]. Reagent stoichiometry plays a crucial role, with propargyl bromide excess of 20-50% providing optimal conversion while minimizing substrate waste [24]. Base concentration requires careful balance to ensure complete deprotonation without promoting unwanted side reactions [34].

Electron-Withdrawing Group Effects on Reaction Kinetics

The electron-withdrawing fluorine substituent significantly influences the reaction kinetics of nucleophilic substitution [6] [9]. The inductive effect of fluorine reduces electron density on the aniline nitrogen, paradoxically enhancing its nucleophilicity through reduced steric hindrance and improved orbital overlap [8]. This electronic modification results in a 25% increase in reaction rate compared to unsubstituted aniline [9].

Hammett parameter analysis reveals a positive correlation between electron-withdrawing character and reaction rate enhancement [6]. The sigma-para value of 0.06 for fluorine translates to measurable kinetic advantages in nucleophilic substitution reactions [9]. Comparative studies with other halogens demonstrate that fluorine provides optimal balance between electronic activation and substrate stability .

Substituentσ_para valueRelative RateActivation Energy (kJ/mol)Yield at 80°C (%)
4-Fluoro0.061.258288
4-Chloro0.231.457992
4-Bromo0.231.408090
4-Nitro0.782.806895
4-Methoxy-0.270.758972
Unsubstituted0.001.008585

The 4-nitro derivative exhibits the highest reaction rate due to its strong electron-withdrawing character, achieving 2.8 times the rate of unsubstituted aniline [6]. However, the 4-fluoro derivative provides superior practical advantages through improved substrate availability and reduced cost considerations [18]. The activation energy reduction from 85 to 82 kJ/mol represents significant kinetic enhancement [9].

Temperature and Reflux Condition Modifications

Temperature optimization reveals a complex relationship between reaction rate, yield, and product quality [37]. The optimal temperature range of 80-100°C provides maximum yields while maintaining acceptable product purity [33]. Lower temperatures result in incomplete conversion and extended reaction times, while excessive temperatures promote unwanted elimination and decomposition reactions [37].

Reflux conditions offer superior heat transfer and temperature control compared to sealed reactor systems [19]. The continuous solvent vapor circulation ensures uniform heating and prevents localized overheating that could compromise product quality [33]. Temperature ramping protocols demonstrate improved yields when initial mixing occurs at ambient temperature followed by gradual heating to reflux conditions [34].

Temperature (°C)Reaction Time (h)Yield (%)Product Purity (%)Side Reactions
2524.04595Minimal
4012.06794Low
606.08592Moderate
803.08890Moderate
1002.09085High
1201.58780Very High

The temperature-yield relationship demonstrates optimal performance at 100°C with 90% yield achieved within 2 hours [33]. However, the concurrent decrease in product purity from 95% to 85% necessitates consideration of downstream purification requirements [37]. The 80°C reflux condition represents the practical optimum, balancing reaction efficiency with product quality considerations [34].

Spectroscopic Analysis

¹H/¹³C Nuclear Magnetic Resonance Spectral Interpretation of Aromatic Protons and Alkyne Motifs

Nuclear Magnetic Resonance spectroscopy provides crucial structural insights into 4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride through detailed analysis of both proton and carbon environments. The ¹H Nuclear Magnetic Resonance spectrum reveals characteristic chemical shift patterns that confirm the molecular structure and substitution pattern [1].

The aromatic proton region displays distinctive signals reflecting the para-fluorine substitution pattern. The aromatic protons ortho to the fluorine substituent resonate at 7.33-7.29 parts per million as a multiplet integrating for two protons [1]. These signals appear downfield due to the deshielding effect of the aromatic ring system, while the specific chemical shift values reflect the influence of the electronegative fluorine atom. The meta-positioned aromatic protons manifest as a triplet at 7.03 parts per million with a coupling constant of 8.4 hertz, integrating for two protons [1]. This splitting pattern arises from the magnetic equivalence of the two meta protons and their coupling with the adjacent aromatic carbons.

The propargyl moiety contributes characteristic resonances that confirm the presence of the terminal alkyne functionality. The methylene bridge connecting the nitrogen atom to the alkyne terminus appears as a singlet at 3.85 parts per million, integrating for two protons [1]. This chemical shift reflects the moderate deshielding effect of both the nitrogen atom and the electron-withdrawing alkyne group. The terminal alkyne proton resonates at 2.27 parts per million as a triplet with a coupling constant of 2.4 hertz [1]. This characteristic chemical shift and multiplicity pattern confirms the presence of the terminal alkyne functionality, with the small coupling constant arising from long-range coupling through the triple bond.

¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information through carbon chemical shift analysis. The aromatic carbon atoms directly bonded to fluorine exhibit characteristic doublet splitting patterns due to carbon-fluorine coupling. The carbon signal at 163.22 and 160.79 parts per million represents the ipso carbon bearing the fluorine substituent, with the doublet splitting confirming the one-bond carbon-fluorine coupling [1]. Additional aromatic carbon signals appear at 135.02 parts per million for the quaternary carbon bearing the nitrogen substituent, and at 129.99 and 129.91 parts per million for other aromatic carbons, with the latter showing doublet splitting from carbon-fluorine coupling [1].

The alkyne carbons provide definitive structural confirmation through their characteristic chemical shift ranges. The alkyne quaternary carbon resonates at 81.85 parts per million, while the terminal alkyne carbon appears at 71.64 parts per million [1]. These chemical shift values are consistent with the presence of a terminal alkyne functionality and confirm the propargyl substitution pattern.

Fourier Transform Infrared Identification of Nitrogen-Hydrogen Stretching and Carbon≡Carbon Vibrations

Fourier Transform Infrared spectroscopy serves as a powerful analytical technique for identifying characteristic functional groups within 4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride through vibrational frequency analysis. The infrared spectrum displays several diagnostic absorption bands that confirm the presence of both the secondary amine and terminal alkyne functionalities.

The nitrogen-hydrogen stretching vibrations appear in the characteristic frequency range of 3300-3500 cm⁻¹, manifesting as medium to strong intensity absorptions [2] [3]. Secondary amines typically exhibit a single nitrogen-hydrogen stretching band, distinguishing them from primary amines which display two distinct bands in this region. The observed absorption pattern confirms the secondary amine nature of the propargylated aniline derivative. The specific frequency and intensity of these bands provide information about the hydrogen bonding environment and the electronic effects of the aromatic fluorine substituent.

Terminal alkyne functionality contributes two characteristic vibrational modes that serve as definitive structural markers. The terminal alkyne carbon-hydrogen stretching vibration appears as a sharp absorption band at 3280-3330 cm⁻¹ [4] [5]. This frequency range is distinctive for terminal alkynes and provides unambiguous confirmation of the propargyl substitution. The sharpness of this band contrasts with the broader nitrogen-hydrogen stretching absorptions, facilitating straightforward spectral interpretation.

The carbon≡carbon triple bond stretching vibration occurs in the diagnostic region between 2100-2300 cm⁻¹, typically appearing as a weak to medium intensity absorption [4] [5]. Specifically, the propargyl carbon≡carbon stretching vibration has been observed at 2140 cm⁻¹ [6]. This frequency range is characteristic of terminal alkynes and provides direct evidence for the presence of the carbon-carbon triple bond. The relatively weak intensity of this absorption arises from the small change in dipole moment associated with the symmetric stretching of the triple bond.

Additional vibrational modes provide supporting structural evidence. The aromatic carbon=carbon stretching vibrations appear in the 1600-1500 cm⁻¹ region as strong intensity bands, confirming the presence of the benzene ring system [7]. The carbon-fluorine stretching vibration manifests at approximately 1220 cm⁻¹, providing direct evidence for the fluorine substituent [7]. Aromatic carbon-hydrogen in-plane bending vibrations contribute absorptions at 1154, 1116, and 1010 cm⁻¹ [7], while nitrogen-hydrogen out-of-plane bending occurs around 800 cm⁻¹ [3].

X-ray Crystallographic Studies of Molecular Packing

X-ray crystallographic analysis of 4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride provides detailed three-dimensional structural information and insights into intermolecular packing arrangements. While specific crystallographic data for this exact compound were not identified in the literature search, related fluoroaniline derivatives and propargylamine structures offer valuable comparative insights into expected structural features.

The molecular geometry of the compound is characterized by the planar aromatic ring system with the fluorine substituent occupying the para position relative to the amino nitrogen. The propargyl substituent extends from the nitrogen atom, with the terminal alkyne group contributing to the overall molecular dipole moment and influencing crystal packing arrangements. The linear geometry of the alkyne functionality contrasts with the trigonal geometry around the nitrogen center, creating distinct spatial domains within the molecule.

Intermolecular interactions play crucial roles in determining the crystal packing arrangement. Hydrogen bonding interactions involving the secondary amine proton serve as primary structure-directing forces. The terminal alkyne proton may participate in weak hydrogen bonding interactions with electronegative atoms in neighboring molecules. The fluorine substituent contributes to electrostatic interactions and may participate in halogen bonding arrangements that influence the overall packing motif.

The hydrochloride salt formation significantly impacts the crystallographic structure through the introduction of ionic interactions. The protonated nitrogen center creates a charged site that interacts electrostatically with the chloride counterion. These ionic interactions typically dominate the crystal packing arrangement and may lead to the formation of extended hydrogen-bonded networks involving the ammonium proton and the chloride anion.

Based on structural analogies with related compounds, the crystal packing likely features layers or chains of molecules connected through hydrogen bonding networks. The planar aromatic rings may exhibit π-π stacking interactions that contribute to the overall stability of the crystal structure. The fluorine substituent introduces additional electrostatic interactions that may influence the preferred packing arrangement and unit cell parameters.

Computational Chemistry Insights

Density Functional Theory Calculations of Electron Distribution

Density Functional Theory calculations provide detailed insights into the electronic structure and charge distribution within 4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride. These computational studies reveal fundamental electronic properties that govern the chemical behavior and reactivity patterns of the compound.

The Highest Occupied Molecular Orbital energy levels have been calculated to range from -5.8 to -6.2 electron volts using Density Functional Theory methods with the B3LYP functional and 6-31+G(d,p) basis set [9]. These values indicate the ionization potential of the molecule and provide insights into its electron-donating capabilities. The Lowest Unoccupied Molecular Orbital energies fall within the range of -1.2 to -1.8 electron volts [9], determining the electron-accepting properties and reduction potential of the compound.

The Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gap spans 4.0 to 4.8 electron volts [9], reflecting the electronic stability and optical properties of the molecule. This energy gap determines the minimum energy required for electronic excitation and influences the ultraviolet-visible absorption characteristics. The relatively large energy gap indicates good thermal stability and resistance to unwanted side reactions under normal conditions.

Electron density distribution analysis reveals the influence of the fluorine substituent on the aromatic π-system. The electronegative fluorine atom withdraws electron density from the aromatic ring through both inductive and resonance effects. This withdrawal creates a polarized electronic environment that affects the nucleophilic character of the nitrogen atom and the overall reactivity profile of the molecule. The propargyl substituent contributes additional electronic effects through its π-system interactions with the aromatic framework.

The calculated dipole moment ranges from 2.5 to 3.2 Debye units [9] [10], indicating significant molecular polarity arising from the combined effects of the fluorine substituent and the nitrogen-containing functional groups. This polarity influences solubility characteristics, intermolecular interactions, and crystal packing arrangements. The dipole moment vector primarily extends from the electron-rich nitrogen center toward the electron-deficient fluorinated aromatic region.

Data Tables Summary:

PropertyValueMethodReference
HOMO Energy-5.8 to -6.2 eVDFT/B3LYP/6-31+G(d,p) [9]
LUMO Energy-1.2 to -1.8 eVDFT/B3LYP/6-31+G(d,p) [9]
HOMO-LUMO Gap4.0 to 4.8 eVDFT/B3LYP/6-31+G(d,p) [9]
Dipole Moment2.5 to 3.2 DDFT/B3LYP/6-31+G(d,p) [9] [10]
Polarizability~85-105 ųDFT/B3LYP/6-31+G(d,p) [9] [10]
Vibrational ModeFrequency (cm⁻¹)IntensityAssignmentReference
N-H stretching3300-3500Medium-StrongSecondary amine [2] [3]
≡C-H stretching3280-3330SharpTerminal alkyne [4] [5]
C≡C stretching2100-2300Weak-MediumTerminal alkyne [4] [5]
C-F stretching1220MediumAromatic fluorine [7]
Aromatic C=C1600-1500StrongBenzene ring [7]
NucleusChemical Shift (ppm)MultiplicityAssignmentReference
¹H7.33-7.29m, 2HAromatic H (ortho to F) [1]
¹H7.03t, J = 8.4 Hz, 2HAromatic H (meta to F) [1]
¹H3.85s, 2HNCH₂ [1]
¹H2.27t, J = 2.4 Hz, 1HAlkyne H [1]
¹³C163.22, 160.79d (J_CF coupling)C-F (aromatic) [1]
¹³C81.85sC≡C (alkyne) [1]

Dates

Last modified: 04-14-2024

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